
5-Hydroxyconiferaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyconiferaldehyde is a member of phenols and a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Lignin Biosynthesis and Genetic Engineering
5-Hydroxyconiferaldehyde is involved in monolignol biosynthesis pathways, significantly influencing the chemical properties of lignin in trees. Research on aspen trees indicated that manipulating the enzymes involved in these pathways, including coniferaldehyde 5-hydroxylase (CAld5H), could lead to trees with reduced lignin content and increased cellulose content. These modifications have potential applications in improving wood pulping and bleaching efficiency, indicating a promising avenue for the production of raw materials for wood pulp production. Additionally, these genetically engineered trees could provide valuable insights for functional genomics and metabolic engineering (Chiang, 2006).
Applications in Adhesive Systems
5-Hydroxymethylfurfural (HMF), derived from lignins like 5-Hydroxyconiferaldehyde, has been identified as a promising bio-derived platform chemical with a wide range of applications, including in the production of adhesives. The wood and foundry industries, which are major adhesive users, are seeking sustainable alternatives to fossil-based chemicals. HMF and its derivatives are considered key renewable reactants in adhesive systems, offering a potential shift towards more environmentally friendly and economically viable adhesive production. However, further research is needed to enhance the performance and cost-effectiveness of these adhesives (Thoma et al., 2020).
Catalytic Oxidation of Lignins
5-Hydroxyconiferaldehyde is also relevant in the field of catalytic oxidation of lignins, a process that yields valuable chemicals like vanillin and syringaldehyde. The review by Tarabanko & Tarabanko (2017) highlights the influence of various factors such as lignin type, oxidant nature, and temperature on the yield and selectivity of the process. It points out that the properly organized processes of lignin catalytic oxidation are only slightly less effective than the traditional methods, such as oxidation by nitrobenzene, but still face challenges like high consumption of oxygen and alkali. This area offers significant potential for the development of more efficient and sustainable processes for converting lignin into valuable chemicals (Tarabanko & Tarabanko, 2017).
Propiedades
Nombre del producto |
5-Hydroxyconiferaldehyde |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-6,12-13H,1H3/b3-2+ |
Clave InChI |
IEHPLRVWOHZKCS-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)/C=C/C=O |
SMILES |
COC1=CC(=CC(=C1O)O)C=CC=O |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)


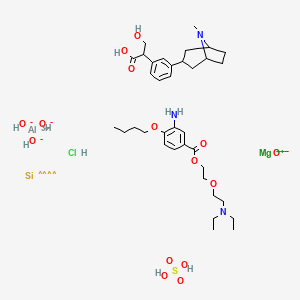
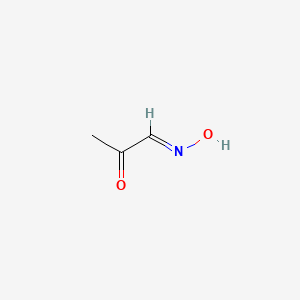
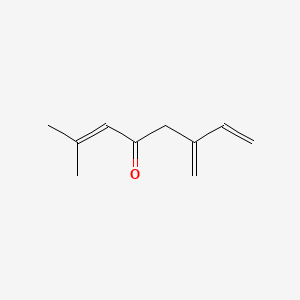
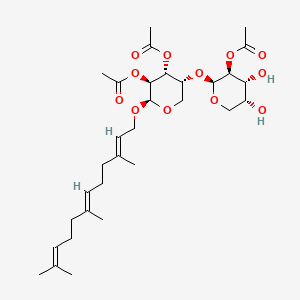
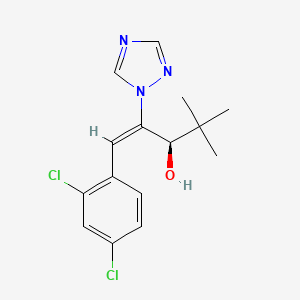
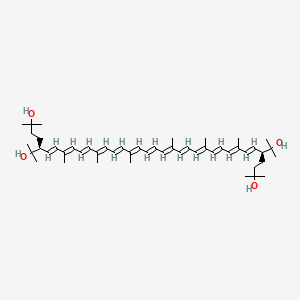
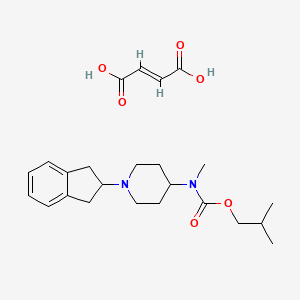



![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1237287.png)